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Description
Navenone B is a conjugated polyene methyl ketone and a member of the navenone series of alarm pheromones isolated from the marine opisthobranch mollusc, Navanax inermis . This carnivorous sea slug secretes this compound from a specialized yellow gland, and the compound is deposited into its mucous trail . Its primary researched ecological function is as an interspecific chemical signal, eliciting a distinct "trail-breaking" avoidance behavior in conspecifics, which is interpreted as an alarm response to potential danger . The hydrophobic nature of this compound is crucial to its role, as it prevents rapid dilution in seawater, allowing the pheromonal signal to persist . For researchers, this compound is a compound of significant interest in the field of marine chemical ecology for studying chemical communication, predator-prey interactions, and the mechanisms of pheromone-driven behavior in marine invertebrates . Furthermore, its distinct chemical structure, featuring a conjugated polyene chain with a terminal benzene ring system, makes it an attractive and challenging target for synthetic organic chemistry . Studies on this compound and its related compounds contribute valuable insights into the structural diversity and ecological roles of polyene natural products . This product is intended for research applications only.
Ecological Roles and Biological Functions of Navenone B
Navenone B as an Intraspecific Alarm Pheromone
This compound is one of three related compounds, collectively known as navenones (A, B, and C), that function as an intraspecific alarm pheromone for the sea slug Navanax inermis. wordpress.comulb.ac.be When a Navanax is disturbed or attacked, it releases these bright yellow compounds from a specialized gland located near its anus. wordpress.comulb.ac.be This chemical secretion serves as a warning signal to other Navanax in the vicinity. wordpress.com
The navenones are secreted as a mixture, and research has shown that a combination of Navenone A, B, and C in a 4:2:1 ratio is most effective at eliciting an avoidance response in conspecifics, reflecting the natural composition of the secretion. ulb.ac.be While it has been hypothesized that the navenones could be a general defense chemical, their release from a gland situated under the foot, where it would have minimal contact with a predator, suggests a primary role in communication rather than direct defense. wordpress.com Furthermore, these secretions are not produced when a Navanax is simply followed by another, indicating that their release is a specific response to a perceived threat. wordpress.com
Behavioral Responses in Navanax inermis to this compound
The presence of this compound and its counterparts in the slime trail of a Navanax elicits distinct and immediate behavioral responses in other members of the species. These responses are primarily aimed at avoiding potential danger.
One of the most well-documented responses to the navenone-laced slime trail is "trail-breaking" behavior. wordpress.com Navanax inermis are known to follow the slime trails of other gastropods for predation and mating. wordpress.com However, upon encountering a trail containing the alarm pheromones, a following Navanax will exhibit a sharp turn, typically greater than 90 degrees, and move away from the trail. wordpress.com This abrupt change in direction is a clear indication that the chemical signal has been detected and interpreted as a sign of danger.
The trail-breaking behavior is the primary avoidance mechanism triggered by this compound. This response effectively prevents other sea slugs from heading towards a potential threat. ulb.ac.be By abandoning the trail, the Navanax avoids encountering the predator or stressful environment that caused the initial release of the pheromone. This chemical signaling system allows for a rapid and efficient communication of danger within the local population.
Ecological Implications for Population Dynamics and Predation Avoidance
The alarm pheromone system involving this compound has significant ecological implications for Navanax inermis. By warning conspecifics of danger, this chemical communication can influence population dynamics and enhance predation avoidance. wordpress.com Predation is a significant factor that can limit or regulate prey populations. unl.edu
Broader Context of Defensive Metabolites in Heterobranch Molluscs
The use of this compound as an alarm pheromone in Navanax inermis is an example of the diverse chemical defense strategies employed by heterobranch molluscs. nih.gov Many species within this group lack physical protection like shells and instead rely on a vast array of chemical compounds for defense. nih.govresearchgate.net
These defensive metabolites can be acquired in several ways. Some species obtain them from their diet, sequestering toxic or unpalatable compounds from the sponges, cnidarians, or algae they consume. researchgate.net In other cases, these compounds are biotransformed into more potent defensive agents. nih.gov Some heterobranchs are also capable of de novo biosynthesis, producing their own unique defensive chemicals. nih.govresearchgate.net These chemical defenses serve various ecological functions, including deterring predators, competing with other organisms, and preventing fouling. nih.gov The compounds are often concentrated in specific body parts, such as the mantle, to be readily deployed when the animal is attacked. researchgate.net Terpenoids are a particularly abundant and diverse class of defensive compounds found in heterobranchs. mdpi.commdpi.com
Interactions with Mucous Trails and Environmental Persistence
This compound, as part of a mixture of related compounds, plays a crucial role in the chemical ecology of the marine sea slug, Navanax inermis. This carnivorous cephalaspidean releases this compound and its analogues, Navenone A and Navenone C, into its mucopolysaccharide slime trail as a potent alarm pheromone. wordpress.comasnailsodyssey.com This chemical signal is a critical defense mechanism, inducing a characteristic "trail-breaking" behavior in conspecifics that encounter the marked trail. wordpress.com The interaction of this compound with the mucous trail and its resulting persistence in the marine environment are key to its effectiveness as a signaling molecule.
When molested or attacked, Navanax inermis secretes the navenones from a specialized "yellow gland" located near the anus, directly onto its slime trail. asnailsodyssey.com This ensures that the chemical warning is deposited in the path of any pursuing organism. A key property of this compound that governs its environmental persistence is its hydrophobicity. wordpress.com Unlike water-soluble compounds that would quickly disperse and become diluted in the surrounding seawater, this compound's water-repellent nature allows it to adhere strongly to the mucous trail. wordpress.comasnailsodyssey.com This adherence prevents rapid dilution and allows the pheromonal signal to remain potent and localized within the trail for an extended period, reportedly lasting from several hours up to several days. asnailsodyssey.comwikipedia.org
The mucous trail itself is a complex matrix of mucopolysaccharides that provides a stable substrate for the hydrophobic this compound. slugsite.us This interaction ensures that the alarm signal is not only persistent but also spatially precise, creating a clear chemical warning along the path of the disturbed sea slug. Trail-following congeners, which use chemoreceptors to follow slime trails for hunting or mating, will immediately cease their pursuit upon detecting the navenones. wordpress.comslugsite.us The response is a distinct and abrupt change in direction, turning at an angle greater than 90 degrees to avoid the potential threat. asnailsodyssey.com
The persistence of this compound in the environment is a vital aspect of its biological function. It provides a lasting record of a disturbance or predatory attack, effectively warning other Navanax individuals away from a specific area long after the initial event has passed. This long-lasting signal is crucial in the murky tidal mudflats that Navanax inermis inhabits, where chemical cues are a primary mode of perceiving the environment. wikipedia.org
Below are data tables detailing the chemical properties of this compound and the characteristics of its interaction with the environment.
Table 1: Chemical and Physical Properties of this compound
Property
Value
IUPAC Name
(3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one
Molecular Formula
C₁₆H₁₆O
Molecular Weight
224.30 g/mol
Appearance
Yellow substance
Key Feature
Conjugated polyene methyl ketone
Solubility
Hydrophobic (insoluble in water)
Table 2: Research Findings on this compound Persistence and Function
Research Finding
Details
Source Organism
Biological Function
Alarm pheromone causing "trail-breaking" in conspecifics.
Navanax inermis
Secretion Mechanism
Released from a specialized yellow gland onto the mucous trail upon disturbance.
Navanax inermis
Mechanism of Persistence
Hydrophobic nature causes it to adhere to the mucopolysaccharide slime trail, preventing dilution in seawater.
Navanax inermis
Signal Duration
The secreted chemical trail can persist for several hours to several days.
Navanax inermis
Behavioral Response
Conspecifics encountering the trail exhibit immediate cessation of pursuit and a sharp turn (>90°) to retreat.
Navanax inermis
Biosynthetic Pathways and Precursors of Navenone B
De Novo Biosynthesis in Marine Organisms
Marine organisms, particularly opisthobranch molluscs like Navanax inermis, are known to produce a diverse array of secondary metabolites, some of which are synthesized de novo by the animal itself. nih.govmdpi.comresearchgate.net The ability for de novo biosynthesis of compounds like polyketides, polypropionates, acetogenins, and terpenoids has been observed in opisthobranchs. researchgate.net While some marine molluscs obtain defensive compounds from their diet, others have evolved specific glandular production, storage, and secretion mechanisms. scispace.com Navanax inermis produces a bright yellow secretion containing navenones A, B, and C from glandular tissue. scispace.com The production of defensive compounds in specialized glandular tissues is a known process in several opisthobranch orders. scispace.com
Investigation of Biosynthetic Origin from Common Precursors
Investigations into the biosynthesis of navenones, including Navenone B, have explored their origin from common metabolic precursors. scispace.com
Experimental evidence suggests that navenones are produced, at least in part, from acetate. scispace.com Studies involving the administration of 14C-labelled sodium acetate to Navanax have shown incorporation of radioactivity into this compound and Navenone C. scispace.com This indicates that acetate serves as a precursor in the biosynthetic pathway of these compounds. scispace.com
The following table summarizes the results of an acetate incorporation experiment into Navenones B and C:
Dose (14C-sodium acetate)
Start dpm
Total secretion dpm
This compound dpm
Navenone C dpm
1 µCi
2.22 x 10^6
19,918 (1.28% incorporation)
746
Proportionately higher activity than B
*dpm: disintegrations per minute, adjusted to approximate background of 20 dpm. scispace.com
This data indicates that both this compound and Navenone C show radioactivity after the administration of labeled acetate, confirming acetate as a precursor. scispace.com
Proposed Biosynthetic Relationship with Navenone C and A
Observations from feeding experiments with Navanax have led to a proposed biosynthetic relationship between Navenone C, this compound, and Navenone A. When Navanax were fed prosperously, the ratio of navenones A:B:C was typically 4:2:1 in natural populations. scispace.com However, under conditions of prosperous feeding in isolation, this ratio shifted heavily toward Navenone C production, with little Navenone A being produced initially. scispace.com Longer regeneration times showed a slow increase in the quantities of Navenone A. scispace.com This dynamic suggests that the phenol (B47542) ring in Navenone C might serve as a precursor to the benzene (B151609) and pyridine (B92270) rings found in Navenones A and B. scispace.com The proportionately higher radioactivity observed in Navenone C compared to this compound in acetate incorporation studies further supports the biogenetic hypothesis involving a phenol-benzene-pyridine transformation. scispace.com
Potential Role of Dietary Precursors or Symbiotic Contributions
The origin of secondary metabolites in marine molluscs can be attributed to de novo biosynthesis by the animal, acquisition from their diet (either unchanged or biotransformed), or potentially production by symbiotic microorganisms. nih.govmdpi.com While de novo synthesis of navenones in Navanax inermis has been supported by acetate incorporation studies scispace.com, the potential contribution of dietary precursors or symbiotic bacteria cannot be entirely excluded without further investigation researchgate.netwikipedia.org. Some marine animals are known to obtain bioactive substances from their diet, particularly from organisms like sponges or algae. nih.govekb.eg The presence of symbiotic bacteria in marine organisms is also a known phenomenon, and these symbionts can be responsible for the biosynthesis of various compounds. ekb.egumontpellier.frmdpi.com Although studies have confirmed de novo synthesis of certain compounds in molluscan tissues, the ultimate source of some molluscan secondary metabolites, including the potential role of symbiotic bacteria, remains an area requiring further research. researchgate.net
Enzymatic Transformations in Polyene Biosynthesis
This compound is a polyene compound. tandfonline.com The biosynthesis of polyenes often involves enzymatic transformations, particularly those catalyzed by polyketide synthases (PKS) and related enzymes. nih.govmdpi.comnih.gov Polyketide synthases are key enzyme families in marine secondary metabolism and alkaloid biosynthesis, responsible for assembling long-chain carbon structures through the iterative condensation of simple carbonyl extender units like malonyl-CoA. nih.gov While the specific enzymes involved in this compound biosynthesis in Navanax inermis have not been fully elucidated, the presence of the polyene structure suggests the involvement of such enzymatic machinery. Studies on the biosynthesis of other aryl polyene pigments in bacteria have identified gene clusters encoding enzymes such as acyltransferases, ketoreductases, dehydratases, and ketosynthases, which are characteristic of polyketide synthesis pathways. mdpi.comnih.govplos.org Dehydratase enzymes, for instance, play a role in introducing double bonds into the polyene chain. mdpi.comspringernature.com The biosynthesis of polyenes can involve complex enzymatic processes that mimic reactions like successive dehydrogenation. springernature.com
Synthetic Methodologies and Chemical Transformations of Navenone B
Total Synthesis Approaches to Navenone B
Iterative Grignard Reaction and 1,n-Rearrangement Strategies
A modular and efficient approach to the synthesis of this compound has been developed utilizing an iterative sequence involving Grignard reactions, 1,n-rearrangements of the resulting allylic alcohols, and subsequent oxidation. oup.com This strategy allows for the stepwise construction of the conjugated polyene backbone of the natural product.
A key innovation in this synthetic route is the use of hot water as a mild and environmentally benign catalyst to promote the 1,n-rearrangement of allylic alcohols. oup.comorganic-chemistry.orgresearchgate.net This method serves as a green alternative to traditional catalysts like Brønsted acids, Lewis acids, or transition metal complexes, avoiding the generation of waste salts. organic-chemistry.org The hot water-promoted rearrangement facilitates the conjugation of isolated carbon-carbon double or triple bonds, which is a crucial step in forming the polyene structure of this compound. oup.comorganic-chemistry.orgresearchgate.net Specifically, a 1,3-rearrangement of an allylic alcohol in hot water is employed iteratively. organic-chemistry.orgresearchgate.net
The general sequence involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde. The resulting allylic alcohol is then treated with hot water, which catalyzes a rearrangement to a more conjugated allylic alcohol. organic-chemistry.org Subsequent oxidation of this rearranged alcohol furnishes a new, elongated α,β-unsaturated aldehyde, ready for the next iteration of the Grignard reaction. organic-chemistry.org This modular approach has proven effective for the construction of the this compound framework. oup.com
Table 1: Conditions for Hot Water-Promoted Rearrangement in this compound Synthesis
A significant advantage of the hot water-promoted rearrangement strategy is the high E-selectivity observed in the newly formed double bonds. organic-chemistry.org This stereochemical control is crucial for the synthesis of the all-(E)-isomer of this compound. The reaction conditions generally provide the rearranged products in high to excellent chemical yields and with high E:Z selectivities, making this a valuable method for the stereocontrolled synthesis of polyenes. organic-chemistry.org
Olefin Metathesis-Based Syntheses
An alternative and convergent approach to the synthesis of this compound and other conjugated polyenes involves the use of olefin metathesis. oup.com This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes, provides an efficient means to construct the extended polyene system.
Ruthenium-based catalysts, such as Grubbs' catalysts, are instrumental in the cross-metathesis approach to this compound. oup.comnih.gov These catalysts are known for their tolerance to a wide range of functional groups and their efficiency in promoting olefin metathesis reactions. nih.gov The use of a ruthenium catalyst enabled the key cross-metathesis step in the synthesis of this compound, demonstrating the utility of this methodology for the construction of complex natural products. oup.com
Table 2: Key Olefin Metathesis Reaction in this compound Synthesis
Reaction Type
Catalyst
Key Transformation
Reference
Cross-Metathesis
Ruthenium-based (e.g., Grubbs' catalyst)
Coupling of olefinic fragments to build the polyene backbone
Allylic Alcohol Rearrangements Catalyzed by Transition Metals
The rearrangement of allylic alcohols represents a powerful and atom-economical method for synthesizing structurally diverse molecules. In the context of this compound synthesis, iridium-catalyzed rearrangements have emerged as a particularly effective strategy.
Researchers have successfully developed a 1,3-rearrangement of allylic alcohols catalyzed by an Iridium(III) dihydride complex. orientjchem.orgnih.gov This method allows for the regio- and stereoselective synthesis of less thermodynamically stable allylic alcohols from more readily available E/Z mixtures of starting materials. orientjchem.org The reaction is notable for its application in the synthesis of the natural product this compound, demonstrating its utility in complex molecule construction. orientjchem.orgnih.gov The process is efficient, providing good to excellent yields. nih.gov The active catalyst is typically generated in situ from a precursor like Crabtree's catalyst via hydrogenation. nih.gov
This transformation is significant because traditional methods for allylic alcohol rearrangement often have limitations, such as requiring geometrically pure starting materials to achieve a geometrically pure product. mdpi.commdpi.com The iridium-catalyzed method overcomes this by converting a mixture of isomers into a single, highly enantioenriched product in some applications, a concept known as stereoconvergent catalysis. mdpi.comrsc.org
Table 1: Key Features of Iridium-Catalyzed 1,3-Rearrangement of Allylic Alcohols
Feature
Description
Source(s)
Catalyst
Ir(III) dihydride complex, often generated from Crabtree's catalyst.
| Application | Successfully applied to the total synthesis of this compound. | orientjchem.orgnih.gov |
Mechanistic studies of the iridium-catalyzed 1,3-rearrangement suggest a pathway involving a π-allyl-Ir(V) intermediate. orientjchem.org The dihydride component of the iridium catalyst is believed to function as a "hydrogen switch," enabling the modulation of the iridium center's valence state during the catalytic cycle. orientjchem.org While extensive mechanistic work has been conducted on related iridium-catalyzed allylic substitution reactions, revealing the formation of active metallacyclic species, the 1,3-rearrangement pathway presents a distinct mechanistic course. nih.govresearchgate.net In allylic substitutions, the active catalyst is often a metallacyclic species formed from the reaction of a phosphoramidite (B1245037) ligand and the iridium precursor with a base. researchgate.net However, for the 1,3-rearrangement leading to this compound, the proposed mechanism centers on the oxidative addition of the allylic C-H bond to the Ir(III) center to form the key Ir(V) intermediate, followed by reductive elimination to furnish the rearranged product. orientjchem.org
Dehydrogenative Desaturation Strategies
A novel and efficient approach to constructing the polyene system of this compound involves a copper-catalyzed "dehydrogenative desaturation-relay" strategy. beilstein-journals.org This biomimetic approach mimics the action of desaturase enzymes, creating multiple double bonds sequentially along an alkyl chain. beilstein-journals.org
The process begins with an initial α,β-desaturation of a carbonyl compound. The reactivity is then transferred through the newly formed carbon-carbon double bond to more distant carbons at the γ, ε, and η positions. beilstein-journals.org This "relay" is attributed to the formation of unusually stable radical intermediates that are stabilized over 5-, 7-, or 9-center π-systems. beilstein-journals.org This method is highly effective for synthesizing conjugated systems and was successfully applied to a two-step synthesis of this compound starting from 7-phenylheptan-1-ol, achieving a 21% total yield. beilstein-journals.org
Table 2: Copper-Catalyzed Dehydrogenative Desaturation-Relay for this compound Synthesis
Step
Description
Result
Source(s)
1. Successive Dehydrogenation
Copper-catalyzed dehydrogenative desaturation-relay of 7-phenylheptan-1-ol.
Formation of the corresponding polyenal intermediate.
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and is frequently used to convert aldehydes and ketones into alkenes. researchgate.netmdpi.com Its reliability and the absolute control it provides over the double bond's location make it superior to many classical elimination reactions. researchgate.net
In the synthesis of this compound, the Wittig reaction serves as a crucial final step in several routes. For instance, following the copper-catalyzed dehydrogenative desaturation that produces a polyenal intermediate, a subsequent Wittig olefination is used to install the final methyl ketone moiety, completing the synthesis of this compound. beilstein-journals.org The reaction typically involves treating the aldehyde with a triphenyl phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane, which is often generated in situ from the corresponding phosphonium salt using a strong base. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides often favor (Z)-alkenes. mdpi.com
Iron Carbonyl Complex-Mediated Synthesis and Stereochemical Confirmation
While a direct application to this compound synthesis has not been extensively reported, the use of iron carbonyl complexes, particularly the tricarbonyliron (Fe(CO)₃) group, is a well-established strategy for controlling regio- and stereoselectivity in the synthesis of polyene-containing natural products.
The Fe(CO)₃ group can be complexed to a 1,3-diene moiety within a larger molecule. This complexation serves several purposes:
Stabilization: It protects the diene from unwanted reactions, such as polymerization or uncontrolled hydrogenation.
Stereochemical Control: The bulky Fe(CO)₃ moiety blocks one face of the diene system, directing incoming reagents (e.g., nucleophiles) to the opposite face with high stereoselectivity.
Activation: The complex can stabilize adjacent carbocations, allowing for regiocontrolled additions.
This methodology typically involves reacting a polyene precursor with an iron carbonyl reagent like pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). After guiding the desired chemical transformations, the Fe(CO)₃ group can be cleanly removed via oxidation to regenerate the free polyene. This strategy offers a powerful tool for confirming the stereochemistry of complex polyenes by relating them to intermediates of known, controlled geometry.
Synthetic Analogues and Derivatives of this compound
Based on available scientific literature, there are no specific reports on the synthesis of analogues or derivatives of this compound. Research in this area often focuses on creating structural variants of a natural product to probe structure-activity relationships (SAR) and develop new therapeutic agents. mdpi.com While the synthesis of derivatives for other natural products like flavanones and Hamigeran B has been explored to enhance or modify biological activity, similar studies specifically targeting the this compound scaffold have not been published.
Strategies for Structural Diversification
The structural diversification of natural products like this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. As a polyketide, this compound's biosynthesis provides inspiration for synthetic diversification strategies. tandfonline.comnih.govresearchgate.net These can be broadly categorized into modification of the polyketide backbone and late-stage functionalization.
Backbone Modification:
Engineering the polyketide synthase (PKS) machinery responsible for assembling the carbon chain offers a biosynthetic route to structural diversity. nih.govacs.org In a synthetic context, this translates to utilizing different starter and extender units during the total synthesis. For instance, in a synthesis employing iterative cross-coupling, the initial building blocks can be varied to introduce different functionalities along the polyene chain.
Key Diversification Approaches:
Strategy
Description
Potential this compound Analogs
Varying Starter Units
Replacing the phenyl starter unit with other aromatic or aliphatic groups.
Introduction of substituted phenyl rings, heterocyclic rings, or alkyl chains at the terminus of the polyene.
Altering Extender Units
Incorporating substituted malonyl-CoA analogs in a biosynthetic approach or utilizing functionalized building blocks in a synthetic route.
Methylated or hydroxylated derivatives along the polyene backbone.
Modifying Degree of Unsaturation
Controlling the reduction steps in a PKS module or employing selective hydrogenation/dehydrogenation in a synthetic pathway.
Dihydro- or tetrahydrothis compound analogs.
Late-Stage Functionalization
Chemical modification of the synthesized this compound core.
Epoxidation of the double bonds, reduction of the ketone, or addition of nucleophiles to the conjugated system.
The modular nature of polyketide synthases, which assemble compounds like this compound from simple building blocks, provides a blueprint for synthetic strategies aimed at diversification. tandfonline.comnih.gov By modifying the enzymatic domains responsible for selecting starter and extender units, or for controlling the degree of reduction and stereochemistry, a wide array of analogs can be generated. nih.govresearchgate.net
Synthesis of this compound Isomers and Homologs
The synthesis of isomers and homologs of this compound is essential for understanding the impact of stereochemistry and chain length on its biological activity.
Synthesis of Geometric Isomers:
The all-trans configuration of the four double bonds in this compound is a significant stereochemical feature. The synthesis of its geometric isomers (containing one or more cis double bonds) requires methods that allow for precise control over alkene geometry. nih.govlibretexts.orgyoutube.com
One common strategy is the use of stereoselective olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, where the choice of reagents and reaction conditions can favor the formation of either the (E)- or (Z)-isomer. For example, using unstabilized ylides in the Wittig reaction typically leads to (Z)-alkenes, while stabilized ylides favor (E)-alkenes.
Synthetic Approaches to this compound Geometric Isomers:
Isomer Type
Synthetic Strategy
Key Reaction
Mono-(Z)-isomer
Wittig reaction with a semi-stabilized ylide or modified HWE reagents.
Stereoselective olefination
Di-(Z)-isomer
Iterative application of (Z)-selective olefination reactions.
Controlled olefination
All-(Z)-isomer
Utilization of reagents and conditions known to produce predominantly cis double bonds.
Z-selective Wittig or HWE reactions
The number of possible geometric isomers for a polyene can be calculated based on the number of double bonds and the symmetry of the molecule. doubtnut.com For an unsymmetrical polyene like this compound with four double bonds, the theoretical number of geometric isomers is 2^4 = 16.
Synthesis of Homologs:
Homologs of this compound, with varying polyene chain lengths, can be synthesized by modifying the iterative synthetic sequences. For instance, in a synthesis involving iterative cross-metathesis, the number of iterations can be increased or decreased to lengthen or shorten the conjugated system. researchgate.net Similarly, in a convergent synthesis, the length of the constituent fragments can be adjusted.
For example, a shorter homolog could be prepared by omitting one of the iterative cross-coupling steps, while a longer homolog would require the synthesis of a longer polyenyl building block.
Chemo- and Stereoselective Synthesis Challenges in Polyene Systems
The synthesis of conjugated polyenes like this compound is fraught with challenges related to chemoselectivity and stereoselectivity.
Chemoselectivity Challenges:
The presence of multiple reactive sites in the precursors to this compound necessitates the use of highly chemoselective reactions. The conjugated ketone is susceptible to nucleophilic attack, and the multiple double bonds can undergo various addition reactions. Protecting group strategies are often employed to mask certain functionalities while others are being manipulated.
For example, in a multi-step synthesis, the ketone functionality might be protected as a ketal to prevent its reaction during olefination or coupling reactions. The choice of reagents is also critical; for instance, using a mild reducing agent to selectively reduce one functional group in the presence of others.
Stereoselective Synthesis Challenges:
The primary stereochemical challenge in the synthesis of this compound is the control of the geometry of the four carbon-carbon double bonds. Achieving the all-trans configuration requires highly stereoselective reactions.
Key Stereochemical Control Strategies:
Challenge
Synthetic Approach
Control of Double Bond Geometry
Use of stereoselective olefination reactions (e.g., Julia-Kocienski, Horner-Wadsworth-Emmons with specific conditions).
Control of Chirality (if applicable in analogs)
Use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions. youtube.com
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing polyene systems with high stereochemical fidelity, as the geometry of the starting vinyl halides or vinyl boronic acids is typically retained in the product. Iterative cross-coupling strategies have been particularly successful in the synthesis of complex polyenes.
The synthesis of flavanones, which share some structural motifs with polyketides, also highlights challenges in controlling stereocenters that can be sensitive to reaction conditions. nih.gov These insights are transferable to the synthesis of complex polyene natural products.
Structure Activity Relationship Sar Studies of Navenone B and Analogues
Principles of Structure-Activity Relationships in Natural Products
Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and biology that explores the relationship between the chemical structure of a molecule and its biological activity. solubilityofthings.comcollaborativedrug.comresearchgate.net The core principle of SAR is that changes in the molecular structure of a compound can lead to alterations in its biological effects. solubilityofthings.comcollaborativedrug.com This relationship is governed by how the molecule's physical and chemical properties, dictated by its structure, interact with biological targets such as receptors or enzymes. solubilityofthings.comcollaborativedrug.comwm.edu
In the context of natural products, SAR studies are essential for identifying the key structural features, or pharmacophores, responsible for their observed biological activities. By synthesizing or isolating analogues with systematic modifications, researchers can probe the impact of different functional groups, the spatial arrangement of atoms (stereochemistry), the size and shape of the molecule, and electronic properties on activity. solubilityofthings.comcollaborativedrug.comresearchgate.netwm.edu This information can then be used to understand the mechanism of action, optimize activity, and design novel compounds with desired properties. solubilityofthings.comcollaborativedrug.commdpi.com
Elucidation of Pheromonal Activity Determinants
The pheromonal activity of navenone B is intricately linked to its specific molecular structure. Studies aimed at elucidating the determinants of this activity involve synthesizing and testing analogues with targeted modifications to different parts of the molecule. This allows researchers to identify which structural elements are critical for recognition by the olfactory or chemosensory systems of Navanax inermis.
Influence of Polyene Chain Length and Conjugation
This compound possesses a conjugated polyene chain, a system of alternating double and single bonds. derpharmachemica.comuncg.edu The length of this conjugated system and the extent of electron delocalization across it are known to influence the physical and chemical properties of polyenes, including their spectroscopic characteristics and potentially their interactions with biological receptors. derpharmachemica.comresearchgate.net While specific detailed research findings on the direct impact of varying the polyene chain length in this compound analogues on pheromonal activity are not extensively detailed in the provided search results, the general principles of polyene chemistry suggest that altering the number of conjugated double bonds would significantly affect the molecule's shape, flexibility, and electronic distribution. Such changes could impact its ability to bind to or activate the relevant biological targets responsible for the pheromonal response. The synthesis of polyenic compounds, including this compound, often involves strategies specifically designed to construct and control the geometry of these conjugated systems. researchgate.netresearchgate.net
Impact of Stereochemistry (e.g., all-E-configuration)
The stereochemistry, particularly the configuration of the double bonds within the polyene chain, is a critical determinant of the biological activity of many natural products. wm.edu For polyenes like this compound, the all-E-configuration (where all double bonds are in the trans configuration) is often associated with a relatively linear and rigid molecular structure. researchgate.netresearchgate.net Changes in stereochemistry, such as the presence of Z (or cis) double bonds, would introduce kinks or bends into the molecule, significantly altering its three-dimensional shape. mdpi-res.com These changes in conformation can profoundly affect how the molecule interacts with a specific receptor site, potentially leading to reduced or altered biological activity. The synthesis of this compound and its analogues often emphasizes achieving specific stereochemistries, highlighting the importance of this structural feature for activity. researchgate.netresearchgate.net While direct experimental data quantifying the difference in pheromonal activity between all-E-navenone B and its stereoisomers is not explicitly detailed in the provided snippets, the general understanding of SAR in polyenes and other biologically active compounds strongly suggests that the all-E-configuration is likely essential for optimal pheromonal activity.
Comparative Analysis with Navenone A and C
This compound is found naturally alongside navenone A and navenone C, and these compounds are secreted as a mixture that is most effective in eliciting an avoidance response in Navanax. ulb.ac.bewordpress.com Navenones A, B, and C have structural similarities but differ in their substitution patterns and the length of their alkyl chains. vdoc.pub Navenone A contains a pyridine (B92270) ring, while this compound and C have a phenyl ring. Navenone C also contains an additional oxygen atom compared to this compound. nih.govlookchem.comnih.gov
Comparative analysis of the pheromonal activity of navenone A, B, and C provides valuable insights into the structural requirements for activity. The fact that a specific ratio of these compounds is most effective suggests a synergistic effect or the involvement of multiple receptor types with differential affinities for each navenone. ulb.ac.be Some research suggests that navenone C might have a proportionately higher activity than this compound in certain contexts. scispace.com Detailed studies comparing the individual activities of pure navenone A, B, and C, as well as various mixtures, would help to delineate the specific contribution of each compound and identify the structural features that enhance or diminish the pheromonal response. These comparisons are a direct form of SAR analysis, highlighting the impact of variations in the aromatic ring and oxygenation on activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. mdpi.comwikipedia.orgacs.orgresearchgate.netmedcraveonline.comslideshare.net Unlike qualitative SAR, which focuses on identifying structural features important for activity, QSAR aims to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. mdpi.comwikipedia.orgmedcraveonline.comslideshare.net
The theoretical framework of QSAR involves several key steps:
Selection of a set of compounds and their biological activities: This requires accurate experimental data on the activity of this compound and a series of its analogues. mdpi.com
Calculation of molecular descriptors: These are numerical values that represent various aspects of the molecular structure and physicochemical properties, such as electronic properties, steric parameters, hydrophobicity (e.g., LogP), and topological indices. mdpi.comwikipedia.orgresearchgate.netmedcraveonline.comslideshare.netnih.gov
Development of a mathematical model: Statistical methods, ranging from simple linear regression to more complex machine learning algorithms, are used to find a correlation between the molecular descriptors and the biological activity. wikipedia.orgacs.orgresearchgate.netmedcraveonline.comslideshare.net The goal is to derive an equation that can predict activity from structure. wikipedia.orgmedcraveonline.com
Validation of the model: The developed QSAR model is validated using a separate set of compounds (a test set) to ensure its predictive ability and robustness. mdpi.com
In the context of this compound, QSAR approaches could involve calculating descriptors for this compound and its synthesized analogues, correlating these descriptors with their observed pheromonal activities, and developing a model that can predict the activity of novel this compound derivatives. This theoretical framework provides a powerful tool for rational design of new analogues with potentially enhanced or modified pheromonal properties, guiding synthetic efforts and reducing the need for extensive experimental testing. mdpi.commedcraveonline.comslideshare.net QSAR models can also provide insights into the likely mechanism of interaction between the navenones and their biological targets by identifying which molecular properties are most strongly correlated with activity. researchgate.netslideshare.net
Advanced Analytical Methodologies for Navenone B Research
Spectroscopic Techniques for Structural Confirmation and Stereochemistry
Spectroscopic methods are fundamental to the structural characterization of organic molecules like Navenone B. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic connectivity, functional groups, and conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, LIS)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides specific chemical shifts and coupling constants for each proton, allowing for the determination of its structure.
Detailed research findings from the synthesis of this compound have reported the following ¹H NMR spectral data, which are crucial for its structural confirmation. tandfonline.com The spectrum reveals signals corresponding to the methyl ketone group, the protons along the polyene chain, and the protons of the terminal phenyl group. tandfonline.com
¹H NMR Spectral Data for this compound
(Recorded in CDCl₃ at 100 MHz) tandfonline.com
Chemical Shift (δ) in ppm
Multiplicity
Number of Protons
Assignment
2.20
s
3H
Methyl ketone (CH₃)
6.00
d (J=15 Hz)
1H
3-H
6.2-7.0
m
7H
Polyene chain protons
7.05-7.35
m
5H
Phenyl group protons
s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz
The use of Lanthanide Shift Reagents (LSR) or Lanthanide-Induced Shift (LIS) in NMR can further aid in resolving complex spectra by inducing large chemical shifts in protons near a coordinating functional group. In the case of this compound, an LSR would likely coordinate to the carbonyl oxygen of the ketone, causing significant shifts in the signals of nearby protons and helping to confirm their spatial relationships.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. tandfonline.com
The spectrum shows strong absorptions corresponding to the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the polyene chain and the aromatic ring. The positions of these bands are influenced by the extensive conjugation in the molecule.
Characteristic IR Absorption Bands for this compoundtandfonline.com
Wavenumber (cm⁻¹)
Functional Group Assignment
1665
C=O stretch (conjugated ketone)
1640, 1625, 1600, 1585, 1575, 1562
C=C stretch (polyene and aromatic)
1375
CH₃ bend
1010, 963
C-H bend (alkene)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of this compound, consisting of a conjugated polyene chain and a phenyl group, results in a strong absorption in the UV-Vis region.
The UV-Vis spectrum of synthetic this compound shows a maximum absorption (λmax) at 377 nm, with a high molar absorptivity (ε) of 58,400. tandfonline.com This intense absorption at a relatively long wavelength is characteristic of the extensive conjugation present in the molecule. tandfonline.com
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds secreted by Navanax inermis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, purification, and analysis of natural products like this compound. Given the nonpolar nature of the Navenones due to their hydrocarbon-rich structures, reversed-phase HPLC is a suitable method for their separation. wordpress.com
In a typical reversed-phase HPLC setup for separating compounds similar to this compound, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., from a higher polarity solvent mixture to a lower polarity one, such as from water/methanol to pure methanol or acetonitrile), would likely be employed to achieve effective separation of Navenone A, B, and C from each other and from other components of the natural extract. Detection is often achieved using a UV-Vis detector set to the λmax of the compounds of interest.
Advanced Mass Spectrometry for Metabolite Profiling
Advanced mass spectrometry (MS) techniques are critical for metabolite profiling, which involves the comprehensive analysis of all metabolites in a biological sample. While specific studies on the metabolite profiling of this compound are not detailed in the available literature, the general approach would involve using high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, often coupled with a chromatographic separation technique like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC).
This hyphenated technique (LC-MS) allows for the separation of individual components in a complex mixture, followed by their detection and identification based on their mass-to-charge ratio (m/z). High-resolution MS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and obtain structural information, which is invaluable for identifying known metabolites or elucidating the structure of novel, related compounds. In the context of this compound, this approach could be used to study its biosynthesis, degradation, or interaction with other organisms by tracking its presence and the presence of related metabolites in various biological samples from Navanax inermis or its environment.
Bioassay-Guided Fractionation and Activity Assessment
The isolation of this compound from the marine sea slug Navanax inermis was a pioneering effort in marine chemical ecology, guided by a specific behavioral bioassay. This process, known as bioassay-guided fractionation, is a strategy used to separate and identify biologically active compounds from a complex mixture. The fundamental principle involves a stepwise separation of the initial extract, with each resulting fraction being tested for the biological activity of interest. The active fractions are then subjected to further separation, and this iterative process is continued until a pure, active compound is isolated.
In the case of this compound, the guiding bioassay was the "trail-breaking" response observed in Navanax inermis. This sea slug is a predator that follows the slime trails of its prey and conspecifics. However, when a disturbed individual secretes its alarm pheromones, a trail-following Navanax will abruptly turn and move away from the trail. This distinct and quantifiable behavioral change served as the bioassay to guide the fractionation of the crude extract from the slug's secretions.
Detailed Research Findings
The initial research conducted by Sleeper and Fenical in the late 1970s identified a yellow secretion from Navanax inermis as the source of the trail-breaking activity. This secretion was collected and subjected to a series of chromatographic separations. While the precise details of the solvents, column materials, and other chromatographic conditions are not available in the reviewed literature, the general procedure would have involved partitioning the crude extract based on the polarity of its components.
Fractions were systematically tested for their ability to induce the trail-breaking response. The bioassay likely involved applying a fraction to a slime trail and observing the reaction of a trail-following slug. The potency of each fraction would be determined by the minimal concentration required to elicit the avoidance behavior.
Through this process, the researchers were able to isolate three active compounds, which they named Navenone A, this compound, and Navenone C. These compounds were found to be responsible for the alarm pheromone activity of the secretion. This compound, a phenyl-polyenone, was one of the key components identified.
Unfortunately, specific quantitative data from these foundational studies, such as the concentration-response relationships for this compound in the trail-breaking assay, are not detailed in the available secondary literature. This information would be necessary to construct a detailed data table of the research findings.
Interactive Data Table
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Biosynthetic Enzymes and Genetic Pathways
Understanding the complete biosynthetic pathway of navenone B is a critical area for future research. While the compound is known to be a natural product, the specific enzymes and genetic machinery responsible for its synthesis in Navanax inermis have not been fully characterized. Research into this area could involve techniques such as genome sequencing of Navanax inermis to identify potential gene clusters involved in polyene biosynthesis. mdpi.com Characterization of the enzymes encoded by these genes, perhaps through heterologous expression and in vitro studies, would provide detailed insights into the biochemical steps involved in assembling the this compound molecule. mdpi.comnih.govresearchgate.netnih.gov This knowledge could potentially open avenues for the biotechnological production of this compound or its analogs.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful approach for the synthesis of complex natural products like this compound. nih.govmdpi.combeilstein-journals.org Future research could explore the integration of enzymes discovered in the biosynthetic pathway (Section 7.1) with established chemical methodologies to develop more efficient and sustainable synthetic routes to this compound. mdpi.combeilstein-journals.org This could involve using enzymes for specific stereoselective transformations or for the formation of the polyene backbone, potentially reducing the number of synthetic steps and the generation of byproducts compared to purely chemical methods. springernature.com Advances in protein engineering could further enhance the activity and substrate scope of relevant enzymes for chemoenzymatic applications. mdpi.com
Advanced Computational Modeling of Pheromone-Receptor Interactions
The mechanism by which Navanax inermis detects this compound and the specific receptor proteins involved are not yet fully understood. Advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to study the potential interactions between this compound and putative receptor proteins. nih.gov By predicting binding modes and affinities, computational modeling could help identify key structural features of this compound responsible for its activity and guide experimental efforts to isolate and characterize the actual receptor(s). nih.govnih.gov Such studies could provide fundamental insights into chemoreception in marine organisms and the molecular basis of pheromone signaling.
Development of Novel Synthetic Strategies for Complex Polyenes
This compound's structure features a conjugated polyene system, which can be challenging to synthesize with high stereocontrol using traditional chemical methods. springernature.comorganic-chemistry.org Future research could focus on developing novel synthetic strategies specifically tailored for the efficient and stereoselective construction of complex polyenes like this compound. springernature.comorganic-chemistry.orgacs.orgoup.comorganic-chemistry.org This might involve exploring new catalytic methods, such as innovative metal-catalyzed reactions or organocatalysis, to control the geometry of the double bonds. springernature.comorganic-chemistry.org Iterative approaches, building the polyene chain step-by-step with precise control over each addition, could also be further refined. organic-chemistry.orgacs.orgoup.comorganic-chemistry.org The development of such strategies would not only benefit the synthesis of this compound but also contribute to the broader field of complex molecule synthesis.
Q & A
Q. What methodologies are recommended for identifying and characterizing this compound metabolites in metabolic pathway studies?
Methodological Answer : Use human liver microsomes (HLM) for phase I metabolism profiling. Identify metabolites via HRMS fragmentation patterns (MS/MS) and isotopic labeling. Cross-reference with in silico tools (Meteor Nexus) for pathway prediction. Validate findings in vivo using radiolabeled this compound in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.